molecular formula C16H10ClNO3 B11835716 5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid

5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid

Cat. No.: B11835716
M. Wt: 299.71 g/mol
InChI Key: JIOXNSAISRTMAX-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline compounds .

Scientific Research Applications

5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 5-Chloro-2-phenylquinoline
  • 4-Hydroxy-2-phenylquinoline

Uniqueness

5-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid stands out due to the presence of both chloro and hydroxy functional groups, which enhance its reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

5-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO3/c17-10-7-4-8-11-12(10)15(19)13(16(20)21)14(18-11)9-5-2-1-3-6-9/h1-8H,(H,18,19)(H,20,21)

InChI Key

JIOXNSAISRTMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)C=CC=C3Cl)C(=O)O

Origin of Product

United States

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